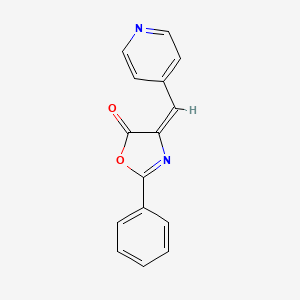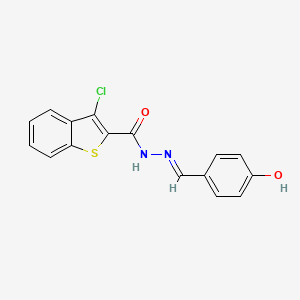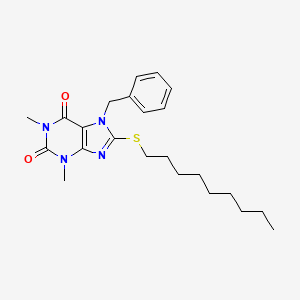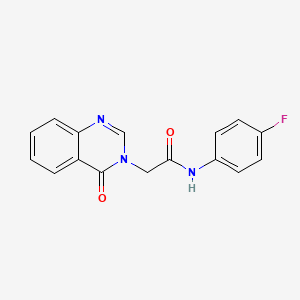
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an oxazolone ring fused with a phenyl and pyridinylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4H-oxazol-5-one with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce reduced forms of the original compound.
科学研究应用
2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 2-Phenyl-4-(4-pyridinylmethylene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Phenyl-4H-oxazol-5-one: Lacks the pyridinylmethylene group, making it less versatile in certain reactions.
4-(4-Pyridinylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but different substitution pattern, affecting its reactivity and applications.
属性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
(4E)-2-phenyl-4-(pyridin-4-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(10-11-6-8-16-9-7-11)17-14(19-15)12-4-2-1-3-5-12/h1-10H/b13-10+ |
InChI 键 |
NDIFFFXXUPEUGC-JLHYYAGUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=NC=C3)/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=NC=C3)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11979452.png)


![N-[(5-bromo-2-thienyl)methyleneamino]-2-methyl-3-furamide](/img/structure/B11979464.png)
![3-chloro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11979479.png)
![(5Z)-3-(2-furylmethyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979485.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11979507.png)
![4-methyl-7-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)-2H-chromen-2-one](/img/structure/B11979525.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)

![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979542.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11979548.png)
